

An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-carbaldehyde

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Compound of Interest

Compound Name: 1-Methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1296789

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Methyl-1H-pyrazole-4-carbaldehyde**, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document outlines its chemical identity, properties, synthesis, and its significant role in the development of novel therapeutic agents.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-methylpyrazole-4-carbaldehyde. It is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a formyl (carbaldehyde) group at the 4-position.

Table 1: Physicochemical Properties of **1-Methyl-1H-pyrazole-4-carbaldehyde**

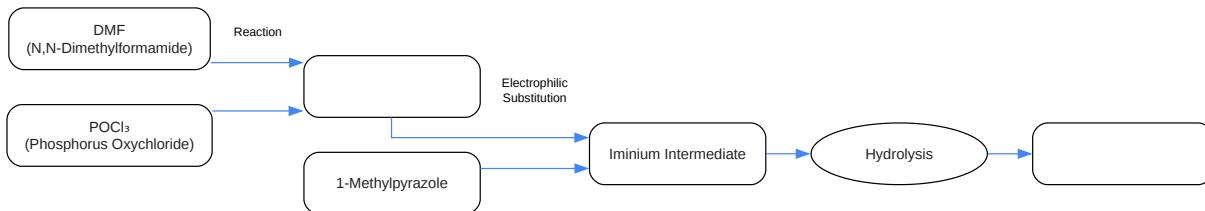
Property	Value	Source
IUPAC Name	1-methylpyrazole-4-carbaldehyde	EvitaChem
CAS Number	25016-11-9	EvitaChem
Molecular Formula	C ₅ H ₆ N ₂ O	EvitaChem
Molecular Weight	110.11 g/mol	EvitaChem
Appearance	White to off-white solid	Oakwood Chemical
Melting Point	29-34 °C	Oakwood Chemical
Boiling Point	60-62 °C at 0.08 mmHg	Oakwood Chemical
Purity	≥96%	Oakwood Chemical

Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde

The primary and most efficient method for the synthesis of **1-Methyl-1H-pyrazole-4-carbaldehyde** is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, 1-methylpyrazole, using a Vilsmeier reagent, which is typically formed from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1][2]. The reaction proceeds via an electrophilic substitution mechanism.

Vilsmeier-Haack Reaction Workflow

The synthesis of **1-Methyl-1H-pyrazole-4-carbaldehyde** via the Vilsmeier-Haack reaction can be conceptually broken down into two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the pyrazole ring.



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Figure 1: Workflow for the Vilsmeier-Haack Synthesis.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of a pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction, adapted for the synthesis of **1-Methyl-1H-pyrazole-4-carbaldehyde**.

Materials:

- 1-Methylpyrazole
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Crushed ice
- Sodium bicarbonate (NaHCO₃)
- Methanol for recrystallization

Procedure:

- A mixture of Vilsmeier-Haack reagent is prepared by the slow, dropwise addition of phosphorus oxychloride (POCl₃, 0.012 mol) to N,N-dimethylformamide (DMF, 10 ml) at 0 °C

with constant stirring[2].

- To this freshly prepared Vilsmeier-Haack reagent, 1-methylpyrazole (0.004 mol) is added in small portions[2].
- The reaction mixture is then stirred at 60-65 °C for approximately 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC)[2].
- Upon completion, the reaction mixture is carefully and slowly poured onto crushed ice with continuous stirring[2].
- The resulting solution is neutralized with solid sodium bicarbonate (NaHCO₃) until the effervescence ceases. The precipitate that forms is the crude product[2].
- The solid product is collected by filtration, washed with cold water, and dried[2].
- The crude product is then purified by recrystallization from methanol to yield pure **1-Methyl-1H-pyrazole-4-carbaldehyde**[2].

Role in Drug Discovery and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities[3]. Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties[4]. **1-Methyl-1H-pyrazole-4-carbaldehyde** serves as a crucial intermediate in the synthesis of more complex pyrazole-containing molecules with potential therapeutic applications.

Biological Activities of Pyrazole Derivatives

Research has shown that derivatives of pyrazole-4-carbaldehyde are biologically active. For instance, certain 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivatives have demonstrated significant antioxidant and anti-inflammatory activities[2]. The aldehyde functional group at the 4-position provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening.

Table 2: Biological Activities of Selected Pyrazole Derivatives

Compound Class	Biological Activity	Quantitative Data (Example)	Source
Pyrazole-chalcone derivatives	Anticancer	$IC_{50} = 10 \mu M$ against HNO-97 cell line	Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents
1-Aryl-1H-pyrazole-fused curcumin analogues	Anticancer	$IC_{50} = 2.43\text{--}7.84 \mu M$ against MDA-MB-231 cell line	Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents
Pyrazole-linked pyrazoline benzenesulfonamides	Anticancer	-	Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review

Mechanism of Action: Kinase Inhibition

A common mechanism of action for many pyrazole-containing drugs is the inhibition of protein kinases. Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyrazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding site of kinases and thereby inhibiting their activity.

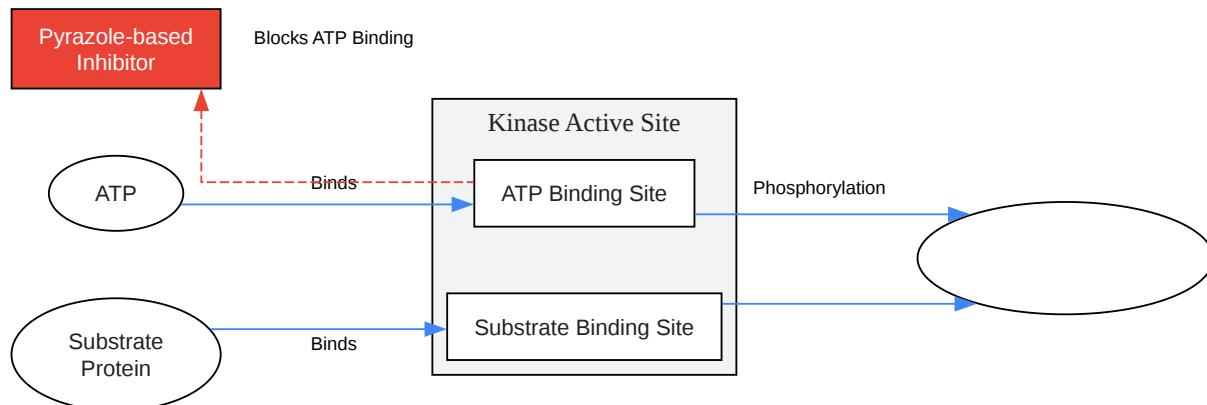
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Figure 2: General Mechanism of Kinase Inhibition by Pyrazole Derivatives.

Conclusion

1-Methyl-1H-pyrazole-4-carbaldehyde is a valuable and versatile building block in the fields of organic synthesis and drug discovery. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group make it an ideal starting material for the creation of diverse molecular architectures. The established biological significance of the pyrazole core continues to drive research into new derivatives, with **1-Methyl-1H-pyrazole-4-carbaldehyde** playing a central role in these endeavors. This guide provides foundational knowledge for researchers and scientists looking to leverage this important compound in their work.

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References

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